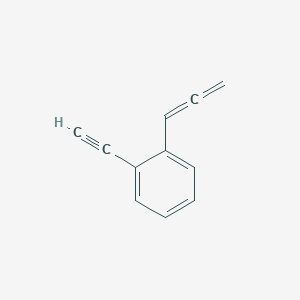
1-Ethynyl-2-propadienylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-propadienylbenzene is an organic compound with the molecular formula C₉H₆ It is a derivative of benzene, characterized by the presence of both ethynyl and propadienyl groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-2-propadienylbenzene typically involves the reaction of benzyl compounds with propadienyl compounds. One common method is the addition reaction between benzyl and propadienyl compounds under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as chemical vapor deposition or thermal decomposition of precursors . These methods allow for the large-scale production of this compound with high purity and yield.
Chemical Reactions Analysis
1-Ethynyl-2-propadienylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common for this compound due to the presence of the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1-Ethynyl-2-propadienylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-Ethynyl-2-propadienylbenzene exerts its effects involves interactions with molecular targets and pathways. For instance, it can act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of various substances . The compound’s electron density distribution and molecular structure play a crucial role in its inhibitory activity.
Comparison with Similar Compounds
1-Ethynyl-2-propadienylbenzene can be compared with other similar compounds such as 1-ethynylpyrene and 1-propynylpyrene. These compounds share structural similarities but differ in their specific chemical properties and applications
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
Properties
CAS No. |
255840-57-4 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
InChI |
InChI=1S/C11H8/c1-3-7-11-9-6-5-8-10(11)4-2/h2,5-9H,1H2 |
InChI Key |
YFFLGIURMDTYPE-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















